7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
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Overview
Description
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents like toluene or THF.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
- 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: While these compounds share a similar core structure, the position of the bromine atom and carboxylic acid group can significantly influence their chemical reactivity and biological activity. For example, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid may exhibit different binding affinities and selectivities compared to 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate .
Properties
Molecular Formula |
C8H7BrN2O3 |
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Molecular Weight |
259.06 g/mol |
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H5BrN2O2.H2O/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);1H2 |
InChI Key |
PNVUPAIBOKOXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(=O)O.O |
Origin of Product |
United States |
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